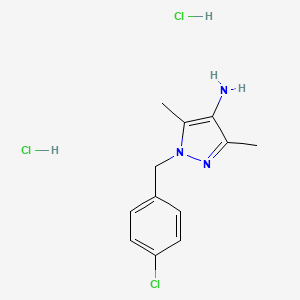
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
描述
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl3N3 and its molecular weight is 308.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer treatment and autophagy modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₄ClN₃
- CAS Number : 400749-72-6
- Molecular Weight : 239.71 g/mol
Research indicates that compounds related to 1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exhibit significant effects on the mTORC1 signaling pathway, which is crucial for cell growth and metabolism. The compound has been shown to:
- Reduce mTORC1 Activity : This reduction leads to increased autophagy at basal levels, which is essential for cellular homeostasis and can prevent tumor growth .
- Disrupt Autophagic Flux : By interfering with mTORC1 reactivation, the compound affects the clearance of LC3-II under nutrient-replete conditions, resulting in abnormal accumulation of autophagic markers .
Antiproliferative Effects
Studies have demonstrated that derivatives of this compound exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). This activity is attributed to their ability to modulate autophagy and inhibit mTORC1 signaling pathways .
Autophagy Modulation
The compound's ability to increase basal autophagy while impairing autophagic flux under starvation conditions suggests it could serve as a selective autophagy modulator. This dual action may allow for targeted therapeutic strategies in treating cancers that exploit autophagy as a survival mechanism under metabolic stress .
Case Studies
- Study on MIA PaCa-2 Cells : In a controlled experiment, treatment with 10 μM concentrations of related compounds reduced mTORC1 reactivation following nutrient deprivation. This was evidenced by decreased phosphorylation levels of mTORC1 substrates such as P70 and 4EBP1, indicating effective inhibition of the pathway and subsequent anticancer effects .
- Structure-Activity Relationship (SAR) Studies : The SAR studies revealed that modifications in the pyrazole core structure could enhance antiproliferative potency and metabolic stability. Compounds exhibiting similar structural features were found to be effective in disrupting autophagic flux while promoting basal autophagy .
Summary of Findings
| Activity | Effect |
|---|---|
| Antiproliferative | Submicromolar activity against cancer cell lines |
| mTORC1 Inhibition | Reduced activity leading to increased autophagy |
| Autophagy Modulation | Increased basal autophagy; impaired flux under nutrient-rich conditions |
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;;/h3-6H,7,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCQEWNYHBFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















